![molecular formula C17H16BrN7O B2425586 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone CAS No. 1705866-11-0](/img/structure/B2425586.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a bromophenyl group. The presence of these functional groups suggests that the compound could have a variety of biological activities. For example, 1,2,4-triazole derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a 1,2,4-triazole with a pyrimidine derivative, followed by the reaction with a bromophenyl methanone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the pyrimidine ring, the piperazine ring, and the bromophenyl group .
Chemical Reactions Analysis
The compound, due to the presence of the 1,2,4-triazole and pyrimidine rings, could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, or it could undergo ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-triazole and pyrimidine rings, as well as the bromophenyl group. For example, the bromine atom could potentially increase the compound’s reactivity .
Scientific Research Applications
Anticancer Activity
Novel 1,2,4-triazole derivatives, which include the compound , have shown promising anticancer activity. They have been evaluated against various human cancer cell lines, and some have demonstrated significant cytotoxic activity .
Antibacterial Activity
Compounds containing the 1,2,4-triazole ring, such as the compound , have been proven to have significant antibacterial activity. This makes them potential candidates for the development of new antibacterial agents .
Antiviral Activity
1,2,3-Triazole-containing compounds have been used in the discovery of antiviral drugs, particularly against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
Antipsychotic Activity
Piperazine derivatives, which are present in the compound, have a wide range of biological activities, including antipsychotic activity .
Antimicrobial Activity
Piperazine derivatives also exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Anti-inflammatory Activity
Piperazine derivatives have been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases .
Antitumor Activity
Piperazine derivatives have also shown antitumor activity, making them potential candidates for the development of new antitumor drugs .
Antidiabetic Activity
Piperazine derivatives have been found to have antidiabetic properties, which could be useful in the treatment of diabetes .
Future Directions
Given the potential biological activities of 1,2,4-triazole and pyrimidine derivatives, this compound could be a promising candidate for further study. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its biological activities in more detail .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Based on the apoptosis-inducing activity observed in similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
It’s worth noting that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
properties
IUPAC Name |
(2-bromophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN7O/c18-14-4-2-1-3-13(14)17(26)24-7-5-23(6-8-24)15-9-16(21-11-20-15)25-12-19-10-22-25/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBXMVREPATMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-bromophenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.